molecular formula C11H17NO2 B1267077 n-Benzyl-2,2-dimethoxyethanamine CAS No. 54879-88-8

n-Benzyl-2,2-dimethoxyethanamine

Cat. No.: B1267077
CAS No.: 54879-88-8
M. Wt: 195.26 g/mol
InChI Key: LODLUMZUJRFPLU-UHFFFAOYSA-N
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Description

N-Benzyl-2,2-dimethoxyethanamine, also known as NBDME or 2-benzyl-2-dimethoxyethanamine, is an organic compound with a molecular formula of C10H17NO2. It is an aliphatic amine, which is a type of amine containing a carbon-nitrogen bond. NBDME is often used as a reagent in organic synthesis and is of interest in the study of biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : N-Benzyl-2,2-dimethoxyethanamine is an important intermediate in organic synthesis. It is synthesized from vinyl acetate through a process involving bromination, Gabriel synthesis, and hydrazinolysis, with a 63.8% overall yield. This method offers advantages such as ease of operation, cost-effectiveness, and short reaction time (Song Hong-rui, 2011).

Analytical and Detection Techniques

  • Detection in Biological Samples : this compound derivatives have been detected in serum and urine using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This technique is vital for identifying and quantifying these compounds in cases of intoxication or for forensic purposes (J. Poklis et al., 2014).

Study of Derivatives and Analogues

  • Characterization of Hallucinogenic Derivatives : Research has been conducted on hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which include analogues of this compound. These studies used a range of analytical methods including GC-MS and LC-ESI-QTOF-MS, providing insights into their chemical properties and potential psychoactive effects (D. Zuba & Karolina Sekuła, 2013).

Pharmacology and Neurochemistry

  • Psychoactive Potency and Receptor Affinity : Research on substituted this compound derivatives has shown that they act as potent agonists at 5-HT2A receptors. This pharmacological activity is consistent with hallucinogenic effects and provides insights into the neurochemical interactions of these compounds (A. Eshleman et al., 2018).

Novel Applications in Material Science

  • Ceria Nanoparticle Synthesis : this compound derivatives have been used in the synthesis of ceria (CeO2) nanoparticles. These nanoparticles have significant applications in various fields, including catalysis and materials science (C. Veranitisagul et al., 2011).

Green Chemistry Applications

  • Inhibition Properties for Corrosion Protection : Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. This research is part of the effort to develop environmentally friendly substances for industrial applications (M. Chafiq et al., 2020).

Mechanism of Action

While the specific mechanism of action for n-Benzyl-2,2-dimethoxyethanamine is not well-documented, related compounds such as N - (2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) are known to exert their pharmacological action through activation of the serotonin 2A receptor (5-HT 2A receptors), affecting cognitive and behavioral processes .

Properties

IUPAC Name

N-benzyl-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODLUMZUJRFPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970215
Record name N-Benzyl-2,2-dimethoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54879-88-8
Record name 54879-88-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-2,2-dimethoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylamine (0.927 kg), chloroacetaldehydedimethylacetal (0.909 kg), sodium hydroxide solution (0.35 kg) in 2.72 L of water were charged into the flask under stirring at 25-30° C. for 10-15 min. Reaction mass was heated to 100-102° C. under stirring for 30 hrs. After completion of reaction, reaction mass was allowed to settle for 30 min. Two layers are separated and upper product layer was collected, distilled under high vacuum.
Quantity
0.927 kg
Type
reactant
Reaction Step One
Quantity
0.909 kg
Type
reactant
Reaction Step One
Quantity
0.35 kg
Type
reactant
Reaction Step One
Name
Quantity
2.72 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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